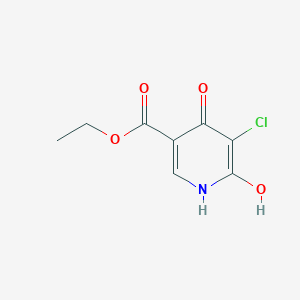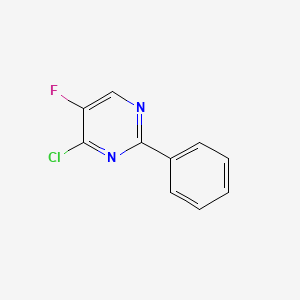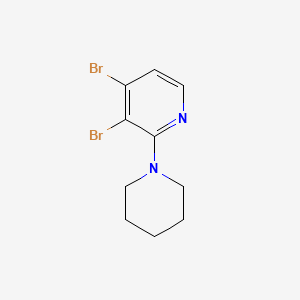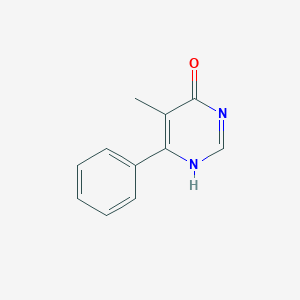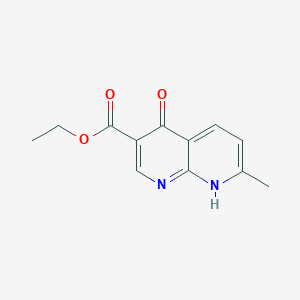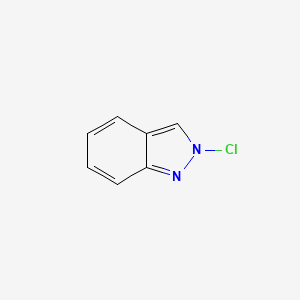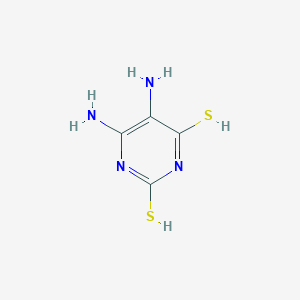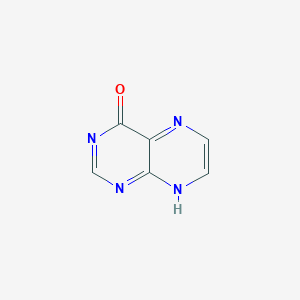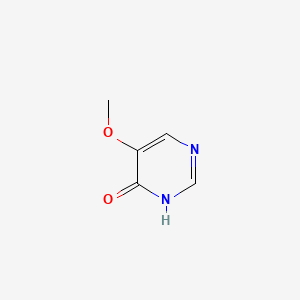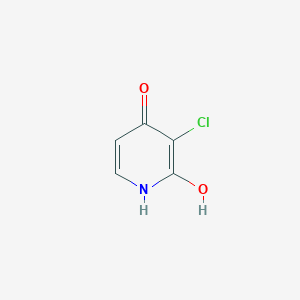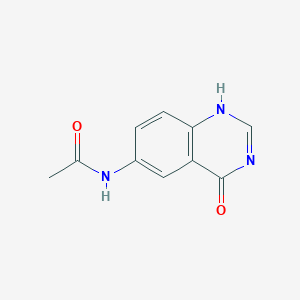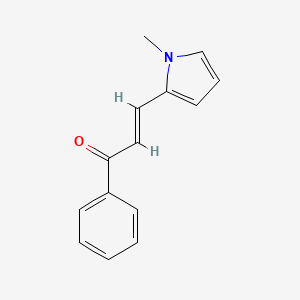![molecular formula C16H19NO2 B7794667 2-[(cyclohexylamino)-phenylmethylidene]propanedial](/img/structure/B7794667.png)
2-[(cyclohexylamino)-phenylmethylidene]propanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[(cyclohexylamino)-phenylmethylidene]propanedial” is known as Trimethylsilyl trifluoromethanesulfonate. This compound is widely used in organic synthesis, particularly in the protection of hydroxyl groups and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl trifluoromethanesulfonate can be synthesized by reacting trimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, the production of trimethylsilyl trifluoromethanesulfonate involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonate group.
Protection Reactions: It is commonly used to protect hydroxyl groups in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with trimethylsilyl trifluoromethanesulfonate include alcohols, amines, and thiols.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base to neutralize any acids formed.
Major Products
The major products formed from reactions with trimethylsilyl trifluoromethanesulfonate depend on the nucleophile used. For example, when reacting with an alcohol, the product is a trimethylsilyl ether.
Scientific Research Applications
Trimethylsilyl trifluoromethanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups and in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of trimethylsilyl trifluoromethanesulfonate involves the formation of a stable trimethylsilyl group that protects hydroxyl groups from unwanted reactions. The trifluoromethanesulfonate group acts as a good leaving group, facilitating substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for similar protection reactions but less stable.
Trimethylsilyl bromide: Also used for protection reactions but more reactive.
Uniqueness
Trimethylsilyl trifluoromethanesulfonate is unique due to its stability and effectiveness in protecting hydroxyl groups. It is less prone to hydrolysis compared to other trimethylsilyl reagents, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
2-[(cyclohexylamino)-phenylmethylidene]propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-11-14(12-19)16(13-7-3-1-4-8-13)17-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15,17H,2,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCUKKBYXNEMAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=C(C=O)C=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=C(C=O)C=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
